molecular formula C10H11NO4 B182512 Dimethyl 5-aminoisophthalate CAS No. 99-27-4

Dimethyl 5-aminoisophthalate

Cat. No.: B182512
CAS No.: 99-27-4
M. Wt: 209.2 g/mol
InChI Key: DEKPYXUDJRABNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-aminoisophthalate is an organic compound with the chemical formula C10H11NO4. It is a derivative of isophthalic acid, where the carboxyl groups are esterified with methanol, and an amino group is attached to the benzene ring. This compound is known for its applications in various fields, including agrochemicals, pharmaceuticals, and dyestuffs .

Scientific Research Applications

Dimethyl 5-aminoisophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical agents.

    Industry: It is used in the production of dyes and pigments.

Safety and Hazards

Dimethyl 5-aminoisophthalate is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

Future Directions

One study has successfully monitored the evaporation crystallization of Dimethyl 5-aminoisophthalate in real time by fluorescence changes . This could open up new possibilities for studying the nucleation process of crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl 5-aminoisophthalate can be synthesized through several methods. One common method involves the esterification of 5-aminoisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 5-aminoisophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Dimethyl 5-hydroxyisophthalate.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of dimethyl 5-aminoisophthalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with biological pathways .

Comparison with Similar Compounds

  • Dimethyl 5-hydroxyisophthalate
  • Dimethyl 5-nitroisophthalate
  • Dimethyl 5-sulfoisophthalate sodium salt
  • 5-Aminoisophthalic acid
  • 5-Nitroisophthalic acid

Comparison: Dimethyl 5-aminoisophthalate is unique due to the presence of both amino and ester functional groups, which allow it to participate in a wide range of chemical reactions. Compared to its analogs, such as dimethyl 5-hydroxyisophthalate and dimethyl 5-nitroisophthalate, it offers distinct reactivity and applications in various fields .

Properties

IUPAC Name

dimethyl 5-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKPYXUDJRABNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059190
Record name Dimethyl 5-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-27-4
Record name 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 5-aminoisophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 5-aminoisophthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl 5-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 5-aminoisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.494
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-Dicarbomethoxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCC9926NAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The AB2 monomer, 4-mercapto-5-aminoisophthalic acid hydrochloride, is synthesized in similar fashion, starting with catalytic hydrogenation of dimethyl 5-nitroisophthalate to form the corresponding amine, dimethyl-5-aminoisophthalate, which is then acetylated to protect the amino group. Dimethyl-5-aminoisophthalate is treated with thiocyanogen bromide (generated in-situ from bromine and ammonium thiocynate), and finally hydrolyzed to provide the desired monomer.
Name
4-mercapto-5-aminoisophthalic acid hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Nitro-1,3-benzenedicarboxylic acid dimethyl ester (95.7 g, 0.4 mol) and 5% Pd/C (8 g) are loaded into a 2 L hydrogenation vessel equipped with a thermometer and a mechanical stirrer, that contains methanol (0.8 L) and 2M HCl (0.3 L; 0.6 mol). The obtained suspension is maintained under mechanical stirring and purged with nitrogen washings, at the end of which the hydrogenation reaction is carried out at a temperature comprised between 45 and 55° C. The reaction is complete in 2 hours. A nitrogen flow is then passed through the reaction vessel to wash out any hydrogen gas, the catalyst is filtered off and the obtained solution is evaporated under vacuum to yield a solid residue. The obtained product is loaded into a 5 L vessel, equipped with a mechanical stirrer, and containing deionized water (3 L) and 34% HCl (0.1 L). The obtained suspension is filtered from the insoluble residue and 2M NaOH is added to the filtrate up to pH 10. The solid product that crystallizes out is recovered by filtration, washed with deionized water and dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%).
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0.8 L
Type
reactant
Reaction Step Two
Name
Quantity
0.3 L
Type
reactant
Reaction Step Three
Name
Quantity
0.1 L
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 5-aminoisophthalate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-aminoisophthalate
Reactant of Route 3
Dimethyl 5-aminoisophthalate
Reactant of Route 4
Reactant of Route 4
Dimethyl 5-aminoisophthalate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dimethyl 5-aminoisophthalate
Reactant of Route 6
Reactant of Route 6
Dimethyl 5-aminoisophthalate
Customer
Q & A

Q1: What makes Dimethyl 5-aminoisophthalate a versatile building block in chemistry?

A: this compound's structure, featuring both an amine and ester groups, grants it remarkable versatility. It serves as a precursor for a range of compounds, including ligands in gold(I) chemistry, as demonstrated by its reaction with chlorodiphenylphosphine to yield dimethyl 5-[N,N-bis(diphenylphosphanyl)amino]isophthalate (dmbpaip) [].

Q2: How does this compound contribute to material science, particularly in gelation and thickening applications?

A: Certain derivatives of this compound, specifically 1-acylamino-3,5-bis(2-ethylhexylaminocarbonyl)benzene, exhibit remarkable gelation and thickening properties in various organic solvents [, ]. This is attributed to the formation of nano-scaled superstructures driven by non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π interactions [].

Q3: Can this compound be used for labeling biomolecules like RNA?

A: Yes, this compound serves as a precursor for synthesizing acetylene-substituted probes with benzene-phosphate backbones. These probes are valuable tools for RNA labeling. The synthesis involves converting this compound into an iodoarene, followed by Sonogashira coupling and subsequent modifications to obtain a phosphoramidite building block for solid-phase RNA synthesis [].

Q4: What role does this compound play in nanotechnology, specifically concerning carbon nanotubes?

A: this compound acts as a precursor to arenediazonium salts, which are used for functionalizing single-walled carbon nanotubes (SWCNTs). This functionalization, often carried out in urea, enhances the solubility of SWCNTs in various solvents, making them more suitable for industrial applications [].

Q5: How is this compound utilized in the development of drug delivery systems?

A: this compound plays a crucial role in creating amphiphilic copolymers, which are essential for developing effective nano-carriers in drug delivery systems []. These copolymers, synthesized by attaching long-chain acid chlorides to this compound, self-assemble into micelles capable of encapsulating hydrophobic drugs.

Q6: Has this compound been explored in the context of proteinase research?

A: Yes, this compound serves as a starting point for synthesizing amino acid and peptide derivatives designed to act as fluorogenic substrates for proteinases []. These substrates are instrumental in studying the activity and kinetics of these enzymes.

Q7: Are there any studies on the self-assembly properties of this compound derivatives?

A: Research has shown that N-bridged pyrido[4,3-d]pyrimidines, derived from this compound, can self-assemble into complex structures like twin rosette cages and nanotubes in organic solvents []. This self-assembly is driven by non-covalent interactions and is an active area of research in supramolecular chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.